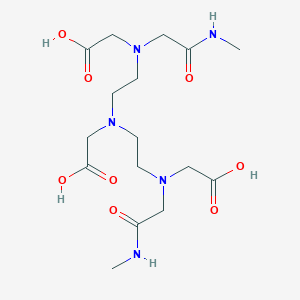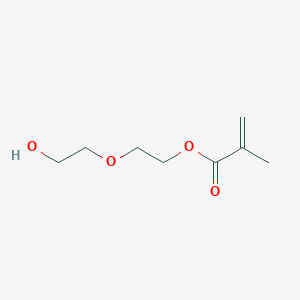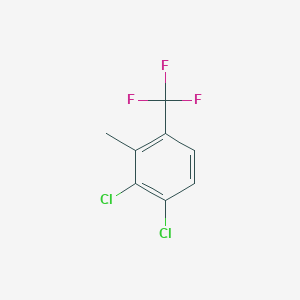
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions:
Chlorination Method: One common method involves the chlorination of 3-methyl-4-(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).
Fluorination Method: Another method involves the fluorination of 1,2-dichloro-3-methylbenzene using a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst.
Industrial Production Methods: Industrial production often employs large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity in the production of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene.
化学反应分析
Types of Reactions:
Substitution Reactions: This compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups.
Oxidation Reactions: It can also undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents (e.g., nitric acid) and alkylating agents (e.g., alkyl halides) under acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include nitro derivatives or alkylated benzene derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
科学研究应用
Chemistry: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
作用机制
The mechanism of action of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . The chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
- 2,4-Dichloro-1-(trifluoromethyl)benzene
- 1,3-Dichloro-4-(trifluoromethyl)benzene
- 2,5-Dichloro-1-(trifluoromethyl)benzene
Comparison: 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs .
属性
IUPAC Name |
1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPZNANVYCVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563568 |
Source


|
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-59-0 |
Source


|
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)
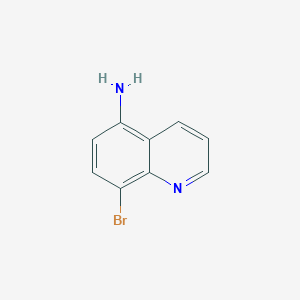
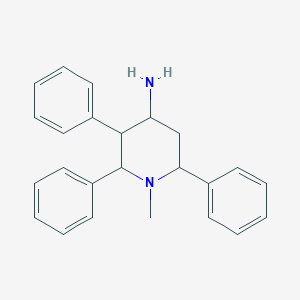
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)
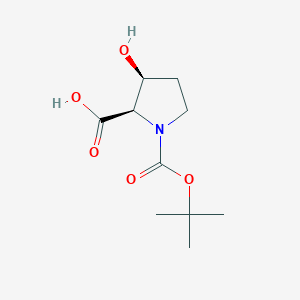
![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
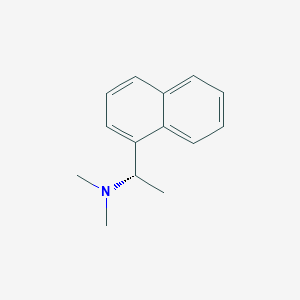
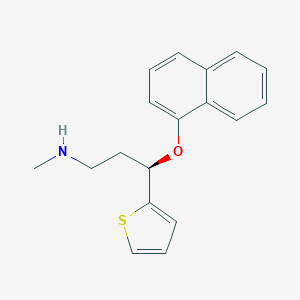
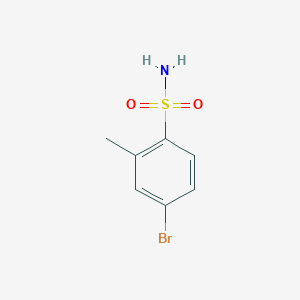
![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
